molecular formula C17H30N2O4 B1478700 1-(Tert-butyl) 3-ethyl 4-((cyclopropylmethyl)amino)piperidine-1,3-dicarboxylate CAS No. 2097994-19-7

1-(Tert-butyl) 3-ethyl 4-((cyclopropylmethyl)amino)piperidine-1,3-dicarboxylate

Cat. No.: B1478700
CAS No.: 2097994-19-7
M. Wt: 326.4 g/mol
InChI Key: NPSHVVRMROUXMA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for a similar compound, “O1-tert-Butyl O4-ethyl 3-oxopiperidine-1,4-dicarboxylate”, is 1S/C13H21NO5/c1-5-18-11(16)9-6-7-14(8-10(9)15)12(17)19-13(2,3)4/h9H,5-8H2,1-4H3 . This provides a detailed description of the molecule’s structure.


Physical and Chemical Properties Analysis

The physical and chemical properties of a similar compound, “N-Boc-4-Carbethoxy Piperidine”, include a density of 1.046 g/mL at 25 °C, a boiling point of 120-135 °C/0.5 mmHg, and a refractive index of n20/D 1.458 .

Scientific Research Applications

  • Synthesis of Nociceptin Antagonists : The compound has been used in the efficient and practical asymmetric synthesis of related compounds, which are useful intermediates for the synthesis of nociceptin antagonists. This process includes key steps like diastereoselective reduction and isomerization, applicable for large-scale operations (H. Jona et al., 2009).

  • Characterization and Thermal Studies : Research involves the synthesis of structurally similar compounds from starting tert-butyl 4-oxopiperidine-1-carboxylate. These compounds are characterized using various spectroscopic methods and X-ray crystallographic analysis. They are also examined for thermal stability and intramolecular hydrogen bonding (N. Çolak et al., 2021).

  • Molecular Structure Analysis : Studies have been conducted on the synthesis and molecular structure of related compounds, which were characterized using NMR spectroscopy, high-resolution mass spectrometry, and single crystal X-ray diffraction analysis (T. Moriguchi et al., 2014).

  • Scaffold for Substituted Piperidines : The compound has been used to create scaffolds for the preparation of substituted piperidines. The synthesis process described involves regioselective ring-opening and 1,3-dipolar cycloaddition reactions (Rianne A. G. Harmsen et al., 2011).

  • Intermediate in Biologically Active Compounds : It serves as an important intermediate in the synthesis of biologically active compounds, such as crizotinib (D. Kong et al., 2016).

  • Synthesis of Protected Amino Acids : It's used in the synthesis of orthogonally protected amino acids, useful for creating analogs of biological molecules (Z. Czajgucki et al., 2003).

  • Acetyl-CoA Carboxylase Inhibitors : Synthesis of acetyl-CoA carboxylase inhibitors, important for biological studies, has been reported using structurally related compounds (K. Huard et al., 2012).

  • Antibacterial Agents : It has been used in the synthesis of compounds with antibacterial activities (D. Bouzard et al., 1992).

  • Catalysts in Acylation Chemistry : Polymethacrylates containing derivatives of this compound act as effective catalysts in acylation chemistry (Thiemo Mennenga et al., 2015).

Mechanism of Action

As a kinase inhibitor, “1-(Tert-butyl) 3-ethyl 4-((cyclopropylmethyl)amino)piperidine-1,3-dicarboxylate” likely works by blocking the action of certain enzymes known as kinases, which are involved in many cellular functions, including cell signaling, growth, and division. These inhibitors may also block the growth of new blood vessels that tumors need to grow.

Properties

IUPAC Name

1-O-tert-butyl 3-O-ethyl 4-(cyclopropylmethylamino)piperidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2O4/c1-5-22-15(20)13-11-19(16(21)23-17(2,3)4)9-8-14(13)18-10-12-6-7-12/h12-14,18H,5-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPSHVVRMROUXMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CCC1NCC2CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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